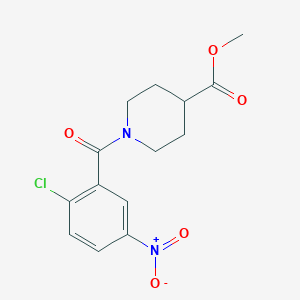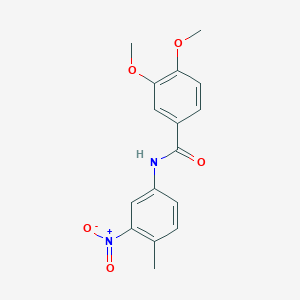![molecular formula C16H15NO3S B5879375 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid, also known as MPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzoic acids and is synthesized through a multi-step process.
Applications De Recherche Scientifique
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have a protective effect on liver and kidney function.
Mécanisme D'action
The mechanism of action of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid may reduce inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has been found to have a protective effect on liver and kidney function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize using a multi-step process, and the yield is moderate. 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has also been shown to have low toxicity in cell culture studies. However, there are also limitations to using 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, there is limited information on the pharmacokinetics and pharmacodynamics of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid, which may limit its use in animal studies.
Orientations Futures
For the study of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid include the development of more efficient synthesis methods, investigation of its pharmacokinetics and pharmacodynamics, and the development of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid derivatives with improved solubility and efficacy.
Méthodes De Synthèse
The synthesis of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid involves a multi-step process that begins with the reaction of 4-methylthiophenol with acetic anhydride to form 4-methylphenylthioacetate. This intermediate is then reacted with 2-aminobenzoic acid to form the final product, 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid. The yield of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid is approximately 60% using this method.
Propriétés
IUPAC Name |
2-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-6-8-12(9-7-11)21-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILBNORAAWCURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)



![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)